Cas no 3842-28-2 (4-Chloro-2-(chloromethyl)pyrimidine)

4-Chloro-2-(chloromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(chloromethyl)pyrimidine
- 4-Chloro-2-chloromethyl-pyrimidine
- 2-Chlormethyl-4-chlor-pyrimidin
- 2-chloromethyl-4-chloropyrimidine
- 3-Chlormethyl-4-chlorpyrimidin
- 4-chloranyl-2-(chloromethyl)pyrimidine
-
- MDL: MFCD10697146
- インチ: InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2
- InChIKey: STLWHIYGDWYWRH-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(CCl)N=C1Cl
計算された属性
- せいみつぶんしりょう: 161.97500
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 25.78000
- LogP: 1.86880
4-Chloro-2-(chloromethyl)pyrimidine セキュリティ情報
4-Chloro-2-(chloromethyl)pyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Chloro-2-(chloromethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220480-0.25g |
4-chloro-2-(chloromethyl)pyrimidine |
3842-28-2 | 95.0% | 0.25g |
$254.0 | 2025-02-19 | |
Enamine | EN300-220480-0.05g |
4-chloro-2-(chloromethyl)pyrimidine |
3842-28-2 | 95.0% | 0.05g |
$120.0 | 2025-02-19 | |
Enamine | EN300-220480-2.5g |
4-chloro-2-(chloromethyl)pyrimidine |
3842-28-2 | 95.0% | 2.5g |
$1051.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1122745-250mg |
4-Chloro-2-chloromethyl-pyrimidine |
3842-28-2 | 97% | 250mg |
$570 | 2022-11-01 | |
TRC | C611258-50mg |
4-chloro-2-(chloromethyl)pyrimidine |
3842-28-2 | 50mg |
$ 135.00 | 2022-06-06 | ||
abcr | AB334106-250 mg |
4-Chloro-2-(chloromethyl)pyrimidine, 95%; . |
3842-28-2 | 95% | 250mg |
€472.20 | 2023-04-26 | |
Chemenu | CM165295-1g |
4-Chloro-2-(chloromethyl)pyrimidine |
3842-28-2 | 95%+ | 1g |
$614 | 2023-02-17 | |
eNovation Chemicals LLC | Y1122745-500mg |
4-Chloro-2-chloromethyl-pyrimidine |
3842-28-2 | 95% | 500mg |
$940 | 2024-07-28 | |
abcr | AB334106-1g |
4-Chloro-2-(chloromethyl)pyrimidine, 95%; . |
3842-28-2 | 95% | 1g |
€878.00 | 2025-02-16 | |
1PlusChem | 1P00CJFG-250mg |
4-CHLORO-2-(CHLOROMETHYL)PYRIMIDINE |
3842-28-2 | 95% | 250mg |
$295.00 | 2024-05-03 |
4-Chloro-2-(chloromethyl)pyrimidine 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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5. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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4-Chloro-2-(chloromethyl)pyrimidineに関する追加情報
4-Chloro-2-(chloromethyl)pyrimidine: A Versatile Compound in Pharmaceutical Research
4-Chloro-2-(chloromethyl)pyrimidine (CAS No. 3842-28-2) is a significant compound in the field of pharmaceutical research and development. This pyrimidine derivative, characterized by its unique chemical structure, has garnered considerable attention due to its potential applications in the synthesis of various biologically active molecules. The compound's versatility and reactivity make it an essential building block in the design and development of new drugs, particularly in the areas of antiviral, anticancer, and anti-inflammatory agents.
The molecular formula of 4-Chloro-2-(chloromethyl)pyrimidine is C6H6Cl2N2, and its molecular weight is 179.03 g/mol. The compound features a pyrimidine ring with a chloromethyl group at the 2-position and a chlorine atom at the 4-position. This specific arrangement of functional groups imparts unique chemical properties that are crucial for its reactivity and biological activity.
In recent years, 4-Chloro-2-(chloromethyl)pyrimidine has been extensively studied for its role in the synthesis of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the development of potent inhibitors against viral replication. The chloromethyl group facilitates the formation of stable covalent bonds with target proteins, thereby enhancing the drug's efficacy and selectivity.
Beyond antiviral applications, 4-Chloro-2-(chloromethyl)pyrimidine has also shown promise in cancer research. Researchers at the National Cancer Institute have reported that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. The ability to form covalent bonds with critical cellular targets makes these derivatives effective in disrupting cancer cell proliferation and inducing apoptosis.
The anti-inflammatory properties of 4-Chloro-2-(chloromethyl)pyrimidine-based compounds have also been explored. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 4-Chloro-2-(chloromethyl)pyrimidine is another key factor contributing to its importance in pharmaceutical research. The compound can be readily functionalized through various chemical reactions, allowing for the creation of a wide range of structurally diverse molecules. This flexibility is particularly valuable in drug discovery, where the ability to rapidly generate and screen large libraries of compounds is crucial for identifying lead candidates.
In addition to its direct applications in drug development, 4-Chloro-2-(chloromethyl)pyrimidine serves as a valuable tool in chemical biology research. Its ability to form covalent bonds with specific protein targets enables researchers to probe protein function and interactions at a molecular level. This has led to important insights into cellular signaling pathways and disease mechanisms, which can inform the design of more targeted therapeutic interventions.
The safety profile of 4-Chloro-2-(chloromethyl)pyrimidine is an important consideration in its use as a pharmaceutical intermediate. While it is generally considered safe when handled under appropriate conditions, proper safety protocols should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) and working in well-ventilated areas or fume hoods.
In conclusion, 4-Chloro-2-(chloromethyl)pyrimidine (CAS No. 3842-28-2) is a versatile and important compound with significant potential in pharmaceutical research and development. Its unique chemical structure and reactivity make it an invaluable tool for synthesizing biologically active molecules with diverse therapeutic applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field.
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